1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione
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Overview
Description
1-[2-(Dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a chemical compound known for its unique structure and properties It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Mechanism of Action
Target of Action
The compound 1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione, also known as Venlafaxine , primarily targets the serotonin-norepinephrine reuptake inhibitor (SNRI) . This class of drugs is commonly used to treat major depressive disorder, generalized anxiety disorder, panic disorder, and social anxiety disorder .
Mode of Action
This results in the potentiation of the activity of some neurotransmitters in the brain .
Biochemical Pathways
Venlafaxine affects the serotonin and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing neurotransmission . This can lead to downstream effects such as mood elevation and reduction in anxiety.
Pharmacokinetics
Venlafaxine is extensively metabolized by the liver, primarily via CYP2D6 . It has a bioavailability of 42±15% , and its elimination half-life ranges from 5±2 hours for immediate release preparations to 15±6 hours for extended release preparations . The compound is excreted through the kidneys, with 87% of the dose excreted in urine .
Result of Action
The increased availability of serotonin and norepinephrine in the brain due to Venlafaxine’s action can lead to improved mood and reduced anxiety . This makes it effective in the treatment of conditions like major depressive disorder and generalized anxiety disorder .
Action Environment
The action, efficacy, and stability of Venlafaxine can be influenced by various environmental factors. For instance, the presence of certain liver enzymes can affect the metabolism and hence the effectiveness of the drug . Additionally, factors like age, gender, and overall health status of the individual can also influence the drug’s action .
Biochemical Analysis
Biochemical Properties
It has been found that it can form polymersomes with pH and temperature-responsive groups .
Cellular Effects
It has been suggested that it might influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of dimethylaminoethylamine with maleic anhydride. The reaction proceeds through a nucleophilic addition mechanism, where the amine group of dimethylaminoethylamine attacks the carbonyl carbon of maleic anhydride, followed by cyclization to form the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced form, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms of the compound, often with hydrogen atoms added to the pyrrole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds share a similar core structure but have additional aromatic rings, which may enhance their biological activity.
Indole Derivatives: Indole derivatives also contain a nitrogen atom in a five-membered ring and exhibit a wide range of biological activities.
Uniqueness: 1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern and the presence of the dimethylamino group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-9(2)5-6-10-7(11)3-4-8(10)12/h3-4H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEYNFUBAMXQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C=CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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